molecular formula C10H8BrFN2O B13584955 3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine

3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine

Cat. No.: B13584955
M. Wt: 271.09 g/mol
InChI Key: LLHBIAOBHLDBIM-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring attached to an oxazole ring, which is further substituted with a methyl group and an amine group. The unique structural features of this compound make it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine typically involves the reaction of 3-bromo-4-fluoroaniline with appropriate reagents to form the oxazole ring. One common method involves the use of phosphorous oxychloride as a dehydrating agent to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the substitution of the bromine atom can be achieved using nucleophiles such as amines or thiols under basic conditions. Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions can be carried out using reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxazole derivatives with altered functional groups.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the unique combination of substituents and functional groups.

Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C10H8BrFN2O/c1-5-9(13)10(14-15-5)6-2-3-8(12)7(11)4-6/h2-4H,13H2,1H3

InChI Key

LLHBIAOBHLDBIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)F)Br)N

Origin of Product

United States

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